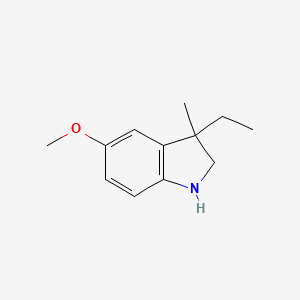

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-ethyl-5-methoxy-3-methyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-4-12(2)8-13-11-6-5-9(14-3)7-10(11)12/h5-7,13H,4,8H2,1-3H3 |

InChI Key |

KAQCDWUDGJVWMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC2=C1C=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methoxyindole Derivative

Starting Material: Indole or substituted indole precursors.

- Electrophilic substitution at position 5 with methoxy groups is achieved via methoxylation of indole derivatives.

- Reagents: Dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

- Conditions: Reflux in acetone or acetonitrile solvent, with controlled temperature to favor substitution at the 5-position.

Outcome: 5-Methoxyindole, serving as the core scaffold for further modifications.

Alkylation at Position 3 to Introduce Ethyl and Methyl Groups

Method: Nucleophilic substitution or alkylation at the indole nitrogen or at the 3-position.

- Reagents: Ethyl bromide or ethyl chloride for ethylation; methyl iodide or methyl bromide for methylation.

- Conditions: Use of potassium tert-butoxide or sodium hydride as base in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with controlled temperature (~0°C to room temperature).

- Procedure:

a. Dissolve 5-methoxyindole in dry DMF.

b. Add sodium hydride slowly under inert atmosphere to generate the indole anion.

c. Introduce ethyl bromide dropwise, stirring at 0°C.

d. After completion, add methyl iodide to methylate the 3-position.

e. Quench with water, extract with ethyl acetate, wash, and purify.

Result: 3-Ethyl-3-methyl-5-methoxyindole.

Reduction to the Dihydroindole System

Objective: Convert the aromatic indole into the 2,3-dihydroindole derivative.

- Reagents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Conditions: Reflux in anhydrous ether for LiAlH₄ reduction or hydrogen balloon at room temperature for catalytic hydrogenation.

- Procedure:

a. Dissolve the substituted indole in dry ether.

b. Add LiAlH₄ slowly at 0°C under inert atmosphere.

c. Stir and reflux for several hours.

d. Quench carefully with water and sodium hydroxide solution.

e. Extract, dry, and purify the dihydroindole.

Outcome: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Final Purification and Characterization

- Purification: Column chromatography on silica gel using suitable eluants (e.g., ethyl acetate/hexane).

- Characterization: Confirmed via LC-MS, NMR, IR, and mass spectrometry, matching expected molecular weights and spectral data.

Data Table Summarizing Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives, such as tetrahydroindoles.

Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .

Scientific Research Applications

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

5-Methoxy-3-methyl-1H-indole

- Structure : Fully aromatic indole with 3-methyl and 5-methoxy groups.

- Key Differences : Lack of ethyl group and dihydro saturation.

- Implications : The aromatic system enhances π-π stacking interactions, while the absence of the ethyl group reduces lipophilicity compared to the target compound. NMR signals for aromatic protons (e.g., δ ~6.8–7.2 ppm in 1H NMR) distinguish it from dihydroindoles .

5-Bromo-3-ethyl-1H-indole

- Structure : Aromatic indole with 3-ethyl and 5-bromo substituents.

- Key Differences : Bromo (electron-withdrawing) vs. methoxy (electron-donating) groups at position 5.

- Implications : Bromine increases molecular weight (224.11 g/mol vs. ~235 g/mol for the target compound) and may alter electronic properties, affecting reactivity in cross-coupling reactions .

(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole

- Structure : Features a nitrovinyl group at position 3, introducing conjugation.

- Key Differences : Nitrovinyl group enhances electrophilicity, enabling Michael addition reactions, unlike the alkyl-substituted target compound.

- Spectral Data : 13C NMR δ 47.45 (CH2), 144.88 (C-NH2) .

Dihydroindole Derivatives

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole

- Structure : Dihydroindole with sulfonyl and nitrobenzoyl groups.

- Key Differences : Bulky substituents at positions 1 and 3 create steric hindrance, limiting ring flexibility.

- Crystal Data : Dihedral angles of 88.33° between sulfonyl phenyl and indole rings, with intramolecular C-H⋯O hydrogen bonds .

3-Phenyl-2,3-dihydro-1H-indole

- Structure : Dihydroindole with a phenyl group at position 3.

- Applications : Used in catalytic asymmetric synthesis due to its chiral center .

Physicochemical and Spectral Comparisons

*Estimated based on structural analogues.

Biological Activity

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, characterized by a unique molecular structure that includes an ethyl group, a methoxy group, and a methyl group. Its molecular formula is , with a molecular weight of approximately 191.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole may inhibit cancer cell proliferation. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, particularly those that are rapidly dividing, such as A549 lung cancer cells .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole | A549 | TBD | Inhibition of cell proliferation |

| Indole derivative X | MCF7 (Breast) | TBD | Apoptosis induction |

| Indole derivative Y | HeLa (Cervical) | TBD | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, indole derivatives have demonstrated significant antibacterial activity. Specifically, compounds structurally similar to 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole have been shown to possess low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole | MRSA | TBD |

| Indole derivative A | E. coli | TBD |

| Indole derivative B | Candida albicans | TBD |

Neuroprotective Properties

Research into the neuroprotective properties of indole derivatives suggests that compounds like 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction could lead to potential applications in treating neurodegenerative diseases .

The mechanisms through which 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential of indole derivatives in therapeutic applications:

- Study on Cancer Cell Lines : A comparative study evaluated the antiproliferative effects of various indoles on A549 and MCF7 cells, showing that certain derivatives significantly inhibited cell growth.

- Antimicrobial Efficacy : Research demonstrated that specific indole derivatives exhibited strong antibacterial activity against MRSA, with MIC values lower than many conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.